Hotrienol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

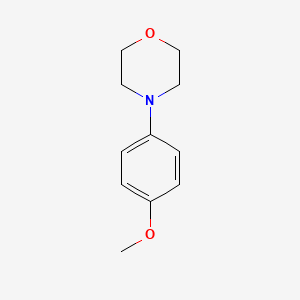

. It is a naturally occurring compound found in various plants and is known for its pleasant floral aroma. Hotrienol is a significant component in the scent profile of certain flowers and is also present in some essential oils .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hotrienol can be synthesized through the homoallylic isomerization of the products of the combined addition of vinylmagnesium halide and carbonyl compounds to cyclopropenes . This method involves the use of cyclopropenes as starting materials, which undergo a series of reactions to yield linear monoterpenols, including this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced through the ene-type chlorination of linalyl acetate, followed by dehydrochlorination and hydrolysis. This method has been demonstrated to achieve an overall yield of 55%.

Análisis De Reacciones Químicas

Types of Reactions: Hotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the thermal conversion of linalool to this compound during the nonenzymatic reaction stage in the processing of oolong tea .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically require catalysts such as acids or bases to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Hotrienol has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of hotrienol involves its interaction with various molecular targets and pathways. In plants, this compound is involved in the oxidative metabolism of monoterpenols, which are key players in plant adaptation and interactions with other organisms . The biosynthesis of this compound and its derivatives is catalyzed by enzymes from the cytochrome P450 superfamily .

Comparación Con Compuestos Similares

Hotrienol is similar to other monoterpenoid alcohols such as linalool and geraniol. it is unique in its specific structure and aroma profile . Similar compounds include:

Linalool: A monoterpenoid alcohol with a floral scent, commonly found in lavender and other aromatic plants.

Geraniol: Another monoterpenoid alcohol with a rose-like aroma, found in rose oil and citronella oil.

This compound stands out due to its specific role in the scent profile of certain flowers and its unique chemical properties .

Propiedades

Número CAS |

20053-88-7 |

|---|---|

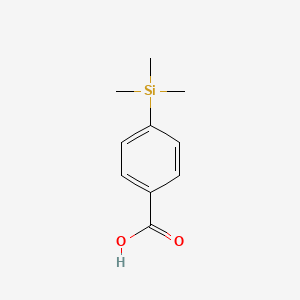

Fórmula molecular |

C10H16O |

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

(3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+/t10-/m0/s1 |

Clave InChI |

ZJIQIJIQBTVTDY-FGEFZZPRSA-N |

SMILES |

CC(=C)C=CCC(C)(C=C)O |

SMILES isomérico |

CC(=C)/C=C/C[C@](C)(C=C)O |

SMILES canónico |

CC(=C)C=CCC(C)(C=C)O |

Densidad |

0.877-0.884 |

Descripción física |

Colourless liquid; mouldy aroma |

Solubilidad |

insoluble in water; 50% soluble in heptane or triacetin 50% soluble in ethanol (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is hotrienol and where is it found?

A1: 3,7-Dimethyl-1,5,7-octatrien-3-ol, commonly known as this compound, is a naturally occurring monoterpene alcohol. It's found in various plants and consequently in products derived from them, such as honey [, , , , , , , , , , ] and tea [, , ].

Q2: How does this compound form in honey?

A2: this compound in honey is believed to be formed during the honey ripening process, likely through the dehydration of 2,6-dimethyl-3,7-octadiene-2,6-diol, a terpene found in the nectar of certain plants [, ].

Q3: Can heat affect the levels of this compound in honey?

A3: Yes, research suggests that this compound is relatively unstable under heat and prolonged storage conditions. It can degrade over time, potentially due to Maillard reactions and Strecker degradation reactions that occur in honey [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H16O, and its molecular weight is 152.23 g/mol [].

Q5: Are there any specific spectroscopic data available for this compound?

A5: While the provided literature doesn't delve into detailed spectroscopic analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify this compound in various matrices [, , , , , , , , , , , , , , , , ].

Q6: What are the common methods for analyzing this compound?

A8: The most common analytical technique employed to identify and quantify this compound in various samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ]. Different extraction techniques, such as Headspace Solid-Phase Microextraction (HS-SPME) and Ultrasonic Solvent Extraction (USE), are used prior to GC-MS analysis depending on the matrix and the target analytes [, , , , , , , , , , ].

Q7: Are there any challenges in accurately quantifying this compound?

A9: Yes, accurately quantifying this compound, especially in complex matrices like honey, can be challenging due to its potential degradation during processing or storage []. Proper sample handling, extraction optimization, and the use of appropriate internal standards are crucial for reliable quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)

![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)